molecular formula C14H13N3O4 B2356017 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 922017-70-7

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2356017
CAS No.: 922017-70-7
M. Wt: 287.275
InChI Key: DCINNPVASCSPFJ-UHFFFAOYSA-N
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Description

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a hybrid heterocyclic compound combining benzofuran and 1,3,4-oxadiazole scaffolds. The benzofuran moiety is substituted with a methoxy group at the 7th position, while the oxadiazole ring is linked to a propionamide chain.

Synthetic approaches for analogous compounds (e.g., benzofuran-oxadiazole hybrids) often involve cyclization reactions, such as the condensation of substituted aldehydes with oxadiazole precursors under acidic conditions . For instance, furan-2-aldehyde and 5-phenyl-1,3,4-oxadiazole-2-amine have been used to synthesize structurally related methanimine derivatives via reflux in DMF with H₂SO₄ catalysis .

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-3-11(18)15-14-17-16-13(21-14)10-7-8-5-4-6-9(19-2)12(8)20-10/h4-7H,3H2,1-2H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCINNPVASCSPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other benzofuran-oxadiazole derivatives and related heterocycles. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Bioactivity Reference
N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide Benzofuran + 1,3,4-oxadiazole 7-OCH₃ on benzofuran; propionamide chain Hypothesized antimicrobial/antifungal N/A
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran + 1,3,4-oxadiazole Thioacetamide; 3-Cl-C₆H₄ substituent Moderate antimicrobial activity
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran + 1,3,4-oxadiazole Thioacetamide; 4-OCH₃-C₆H₄ substituent Potent antimicrobial activity
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole + sulfamoyl 4-OCH₃-C₆H₄CH₂ substituent Antifungal (Candida spp. inhibition)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-Oxadiazole + sulfamoyl Furan-2-yl substituent Antifungal (Aspergillus spp. inhibition)

Key Findings

Substituent Effects on Bioactivity :

  • The methoxy group on the benzofuran ring (as in the target compound) may enhance lipophilicity and membrane penetration, similar to 2b’s 4-methoxyphenyl substituent, which showed superior antimicrobial activity compared to 2a’s chlorophenyl group .
  • Propionamide vs. Thioacetamide Chains : The target compound’s propionamide chain lacks a sulfur atom, which could reduce toxicity compared to thioacetamide analogs (2a, 2b) but may also alter binding affinity to microbial enzymes .

Antifungal Activity :

  • Commercial oxadiazole derivatives like LMM5 and LMM11 exhibit broad-spectrum antifungal activity, attributed to their sulfamoyl groups and aryl substituents . The target compound’s benzofuran core may offer complementary mechanisms, such as laccase enzyme inhibition, as seen in other benzofuran-oxadiazole hybrids .

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a synthetic organic compound that features a unique combination of a benzofuran moiety and an oxadiazole ring. This structural arrangement is known to enhance the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas, including anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula for this compound is C₁₈H₁₈N₄O₃. The presence of the methoxy group on the benzofuran and the oxadiazole ring contributes to its solubility and bioavailability, which are critical factors in drug development.

Component Structure Function
BenzofuranAromatic ring with methoxy substitutionEnhances biological activity
OxadiazoleFive-membered heterocyclic structureContributes to pharmacological properties
PropionamideAmide functional groupIncreases stability and bioactivity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with oxadiazole structures can inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.

In a comparative study involving several oxadiazole derivatives, compounds exhibited IC50 values ranging from 0.205 μM to 0.224 μM against HeLa cells, indicating potent antiproliferative activity . The mechanism of action appears to involve the disruption of DNA replication processes through topoisomerase inhibition.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. The incorporation of the oxadiazole ring into the structure of this compound may enhance its efficacy against bacterial and fungal pathogens. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also possess these properties.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : As mentioned earlier, the compound may act as a poison for topoisomerase I, leading to DNA damage in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, further supporting their potential as anticancer agents.

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